Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

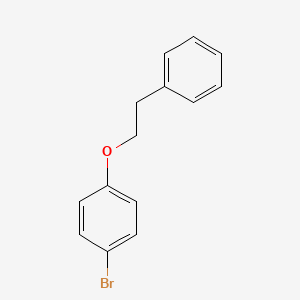

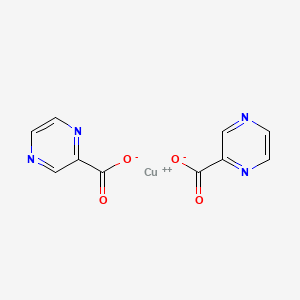

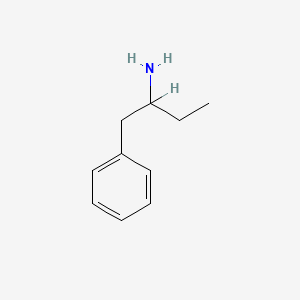

Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate is a compound with the molecular formula C37H30N3NaO4S . It is also known by the synonym Alkali Blue 6B .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string:C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])O.[Na+] . This indicates that the compound contains several phenyl rings, amino groups, a sulfonate group, and a sodium ion. Physical and Chemical Properties Analysis

The molecular weight of this compound is 635.71 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Cooperative Ligand Binding to Proteins

Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate and related compounds have been studied for their ability to bind to proteins, such as hen egg white lysozyme. Murakami and Tsurufuji (1998) found that these compounds exhibit cooperative binding stages, implying a potential for selective protein interactions (Murakami & Tsurufuji, 1998).

Catalytic Applications in Organic Chemistry

Research by Akiri and Ojwach (2021) demonstrated the use of sodium 4-hydroxy-3-((phenylimino)methyl)benzenesulfonate in the synthesis of palladium(II) complexes, which were effective catalysts in the methoxycarbonylation of 1-hexene, achieving high yields and selectivity. This suggests potential applications for similar sodium benzenesulfonate derivatives in catalysis (Akiri & Ojwach, 2021).

Inclusion Complex Formation

Suzuki et al. (1996) studied the inclusion complexes formed between cyclomalto-oligosaccharides and various sodium benzenesulfonate derivatives, including sodium 4-[[4-(phenylamino)phenyl]azo]benzenesulfonate. Their research revealed the importance of hydrophobic interactions in complex formation, offering insight into molecular encapsulation and delivery mechanisms (Suzuki et al., 1996).

Dye Chemistry and Interfacial Properties

In the field of dye chemistry and surface science, Hamada et al. (1996) investigated the introduction of trifluoromethyl groups into sodium benzenesulfonate derivatives, highlighting the impact of molecular modifications on solubility and dyeing properties (Hamada et al., 1996).

Nonlinear Optics

Anwar et al. (2000) synthesized ionic 4-amino-1-methylpyridinium benzenesulfonate salts for applications in nonlinear optics, demonstrating their potential in materials science and photonics (Anwar et al., 2000).

Environmental Applications

Yu, Su, and Wang (2005) utilized sodium p-toluenesulfonate (a derivative of benzenesulfonate) in a bipolar membrane-based process for regenerating waste products in chemical manufacturing, indicating environmental applications (Yu, Su, & Wang, 2005).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate involves the reaction of 4-(phenylamino)benzaldehyde with bis(4-(aminophenyl)methyl)benzene to form the intermediate compound, which is then reacted with sodium sulfite and sodium hydroxide to yield the final product.", "Starting Materials": [ "4-(phenylamino)benzaldehyde", "bis(4-(aminophenyl)methyl)benzene", "sodium sulfite", "sodium hydroxide" ], "Reaction": [ "Step 1: 4-(phenylamino)benzaldehyde is reacted with bis(4-(aminophenyl)methyl)benzene in the presence of a suitable solvent and a catalyst to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with sodium sulfite and sodium hydroxide in the presence of a suitable solvent to yield the final product, Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate." ] } | |

CAS-Nummer |

30586-13-1 |

Molekularformel |

C37H30N3NaO4S |

Molekulargewicht |

635.7 g/mol |

IUPAC-Name |

sodium;2-[4-[bis(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonate |

InChI |

InChI=1S/C37H31N3O4S.Na/c41-37(27-15-21-32(22-16-27)38-30-9-3-1-4-10-30,28-17-23-33(24-18-28)39-31-11-5-2-6-12-31)29-19-25-34(26-20-29)40-35-13-7-8-14-36(35)45(42,43)44;/h1-26,38-41H,(H,42,43,44);/q;+1/p-1 |

InChI-Schlüssel |

BPCZPTGXEYXQRS-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])O.[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])O.[Na+] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal](/img/structure/B3423473.png)

![N-[3-chloro-4-(naphthalen-2-yloxy)phenyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B3423542.png)

![2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B3423563.png)